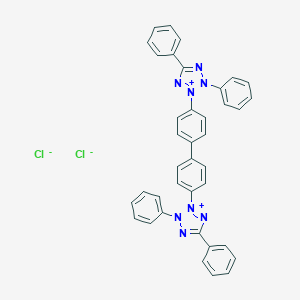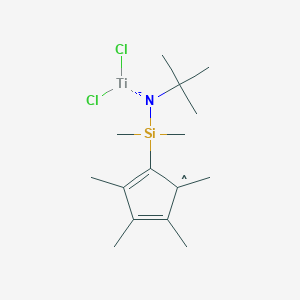
Neotetrazolium chloride
Overview
Description
Neotetrazolium chloride is a tetrazolium salt, a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms. This compound is widely used in biochemical assays, particularly for detecting dehydrogenase activity in cells. It is known for its ability to be reduced to a colored formazan product, making it useful in various analytical and diagnostic applications .
Mechanism of Action
Target of Action
Neotetrazolium chloride is primarily used for the histochemical detection of dehydrogenases . Dehydrogenases are a group of enzymes that catalyze the transfer of electrons from one molecule to another, playing a crucial role in energy production and metabolism within cells .
Mode of Action
This compound interacts with its targets, the dehydrogenases, in a redox reaction . In metabolically active cells, the nicotinamide-adenine-dinucleotide (NAD(P)H) coenzyme and dehydrogenases reduce this compound to formazan, a strongly colored and lipophilic product . This reduction process is indicative of the enzymatic activity of dehydrogenases .
Biochemical Pathways
The reduction of this compound by dehydrogenases occurs in the context of various biochemical pathways, particularly those involved in cellular respiration . The formation of formazan is a visual marker of these metabolic processes, allowing for the assessment of cellular metabolic activity .
Result of Action
The result of this compound’s action is the production of formazan, a colored compound that can be quantified by absorbance or fluorescence . This provides a measure of the metabolic activity of the cells, with higher levels of formazan indicating greater enzymatic activity and, by extension, higher cellular metabolic activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reduction of this compound . Additionally, the presence of oxygen can compete with this compound and nullify the reaction . Therefore, the action, efficacy, and stability of this compound are dependent on the specific conditions of the cellular environment.
Biochemical Analysis
Biochemical Properties
Neotetrazolium chloride binds to intracellular targets such as enzymes and nucleic acids, which can be detected by biochemical methods such as polymerase chain reaction (PCR) . It can also bind to cell nuclei, making it useful for determining the number of viable cells in a sample .
Cellular Effects
The bound form of this compound is soluble in water and its detection limit is 10 fg/mL . It can be used to detect the presence of living cells in a sample .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules such as enzymes and nucleic acids . It can also bind to cell nuclei .
Temporal Effects in Laboratory Settings
It is known that it has an optimum concentration of 0.2% and significant cytotoxicity at concentrations greater than 1% .
Dosage Effects in Animal Models
It is known that it has significant cytotoxicity at concentrations greater than 1% .
Metabolic Pathways
It is known that it binds to intracellular targets such as enzymes and nucleic acids .
Transport and Distribution
It is known that it can bind to cell nuclei .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Neotetrazolium chloride can be synthesized through the reaction of tetrazolium salts with appropriate substituents. The synthesis typically involves the condensation of aromatic amines with nitro compounds, followed by cyclization to form the tetrazole ring. The reaction conditions often require acidic or basic environments, depending on the specific substituents involved .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Neotetrazolium chloride undergoes several types of chemical reactions, including reduction, oxidation, and substitution. The most notable reaction is its reduction to formazan, which is used in various biochemical assays .
Common Reagents and Conditions:
Reduction: this compound is commonly reduced by ascorbic acid or other reducing agents at specific pH levels.
Oxidation: While less common, this compound can also undergo oxidation reactions under specific conditions.
Major Products: The primary product of the reduction of this compound is a colored formazan, which is used as an indicator in various assays .
Scientific Research Applications
Neotetrazolium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Neotetrazolium chloride is part of a broader class of tetrazolium salts, which include compounds such as:
3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays.
5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC): Used for viability assays of eukaryotic cells and bacteria.
Nitroblue tetrazolium chloride (NBT): Used in histochemical detection of dehydrogenase activity.
Uniqueness: this compound is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in applications where precise detection of metabolic activity is required .
Properties
IUPAC Name |
2-[4-[4-(3,5-diphenyltetrazol-2-ium-2-yl)phenyl]phenyl]-3,5-diphenyltetrazol-2-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N8.2ClH/c1-5-13-31(14-6-1)37-39-43(33-17-9-3-10-18-33)45(41-37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)46-42-38(32-15-7-2-8-16-32)40-44(46)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFYSTBFFDOVJW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28Cl2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889339 | |
| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298-95-3 | |
| Record name | Neotetrazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetraphenyl-2,2'-biphenyl-4,4'-yleneditetrazolium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOTETRAZOLIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL8L44VE6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Neotetrazolium chloride function as a redox indicator?
A1: NTC acts as an electron acceptor, undergoing reduction in the presence of active enzyme systems or reducing agents. This reduction transforms the colorless NTC into a colored formazan product [, , ]. The intensity of the color change directly correlates with the activity of the enzyme system being studied.
Q2: What is the significance of formazan formation in NTC-based assays?
A2: Formazan formation, indicated by a color change, serves as a visual and quantifiable measure of enzyme activity. Researchers can analyze the intensity and localization of the formazan precipitate to assess enzyme function [, , ].
Q3: Can this compound be used to assess specific enzyme activities?
A3: Yes, NTC is particularly useful for studying dehydrogenase enzymes involved in various metabolic pathways. By providing specific substrates, researchers can assess the activity of enzymes like succinic dehydrogenase, glucose-6-phosphate dehydrogenase, and others [, , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C40H30Cl2N10 and a molecular weight of 727.66 g/mol.
Q5: What spectroscopic data are available for characterizing this compound and its reduced form?
A5: Studies have characterized the absorption spectra of both NTC and its reduced formazan product. The formazan exhibits maximum absorbance at specific wavelengths, which are useful for quantitative analysis [, ].
Q6: Does the performance of this compound vary under different conditions?
A6: Yes, NTC's performance can be influenced by factors like pH, temperature, and the presence of other reagents. Optimizing these conditions is crucial for reliable and reproducible results [, ].
Q7: Are there specific recommendations for mounting media when using this compound in histochemical studies?
A7: Yes, aqueous mounting media like glycerine jelly or a polyvinyl alcohol-based formula are recommended. These media help preserve the localization and prevent the dissolution of the water-insoluble formazan precipitate [].
Q8: What are some common applications of this compound in biological research?
A8: NTC is widely used in:
- Enzyme assays: Determining the activity of dehydrogenase enzymes [, , ].
- Cell viability assays: Assessing cell metabolic activity [].
- Histochemical staining: Visualizing enzyme distribution in tissues [, , ].
- Microbiological studies: Identifying and characterizing microorganisms based on their enzymatic profiles [].
Q9: How does the presence of oxygen affect this compound reduction?
A9: Oxygen can compete with NTC as an electron acceptor, potentially leading to an underestimation of enzyme activity. Researchers often use anaerobic conditions or add reducing agents to minimize oxygen interference [, ].
Q10: Have computational methods been used to study this compound?
A10: Yes, computational studies have explored the structural and electronic properties of NTC and its interactions with other molecules. These studies can provide insights into reaction mechanisms and guide the development of improved analytical methods [].
Q11: How do structural modifications of tetrazolium salts impact their properties?
A11: Structural modifications, such as changes in substituents on the tetrazolium ring, can influence properties like redox potential, solubility, and colorimetric characteristics of both the salt and the resulting formazan [, ].
Q12: Are there tetrazolium salts with improved properties compared to this compound?
A12: Research has explored various tetrazolium salts with enhanced properties. For instance, some derivatives show higher sensitivity, different color changes, or improved solubility [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















